1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(9H-fluoren-9-ylmethyl) ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Pip(Fmoc)-OH typically involves the protection of the piperidine ring with two Fmoc groups. The process begins with the reaction of piperidine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of Fmoc-Pip(Fmoc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Pip(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc groups can be removed using a base such as piperidine, resulting in the formation of free amine groups.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of Fmoc groups.
Major Products Formed
Deprotection: The removal of Fmoc groups yields free amine groups.
Coupling: The formation of peptide bonds results in the synthesis of longer peptide chains.
Scientific Research Applications
Fmoc-Pip(Fmoc)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of peptide-based materials and hydrogels for various applications.
Mechanism of Action
The mechanism of action of Fmoc-Pip(Fmoc)-OH involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The deprotection step, involving the removal of the Fmoc group, exposes the free amine group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ala-OH: 9-fluorenylmethyloxycarbonyl-alanine-hydroxy
Fmoc-Val-OH: 9-fluorenylmethyloxycarbonyl-valine-hydroxy
Fmoc-Leu-OH: 9-fluorenylmethyloxycarbonyl-leucine-hydroxy
Uniqueness
Fmoc-Pip(Fmoc)-OH is unique due to its dual Fmoc protection, which provides enhanced stability and selectivity during peptide synthesis. This dual protection allows for the synthesis of more complex peptide structures compared to single Fmoc-protected compounds .
Properties
Molecular Formula |
C36H31N2O6- |
---|---|
Molecular Weight |
587.6 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylate |
InChI |
InChI=1S/C36H32N2O6/c39-33(40)36(37-34(41)43-21-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-19-38(20-18-36)35(42)44-22-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-32H,17-22H2,(H,37,41)(H,39,40)/p-1 |
InChI Key |
YCGIGJPLYCPSOP-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCC1(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
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